Dichlorophene-d8

Description

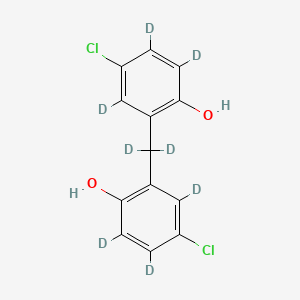

Structure

3D Structure

Properties

Molecular Formula |

C13H10Cl2O2 |

|---|---|

Molecular Weight |

277.17 g/mol |

IUPAC Name |

4-chloro-2-[(3-chloro-2,4,5-trideuterio-6-hydroxyphenyl)-dideuteriomethyl]-3,5,6-trideuteriophenol |

InChI |

InChI=1S/C13H10Cl2O2/c14-10-1-3-12(16)8(6-10)5-9-7-11(15)2-4-13(9)17/h1-4,6-7,16-17H,5H2/i1D,2D,3D,4D,5D2,6D,7D |

InChI Key |

MDNWOSOZYLHTCG-PZNQQUTMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1O)C([2H])([2H])C2=C(C(=C(C(=C2[2H])Cl)[2H])[2H])O)[2H])Cl)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2)Cl)O)O |

Origin of Product |

United States |

Advanced Analytical Methodologies Utilizing Dichlorophene D8

Role of Dichlorophene-d8 as an Internal Standard in Mass Spectrometry

In mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is particularly effective in this role because it co-elutes with dichlorophene during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. This mitigates variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise measurements. The use of deuterated analogues like this compound is a well-established practice for enhancing the accuracy of quantitative analysis, especially in complex matrices such as those encountered in environmental and biological samples. lcms.cz

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. When analyzing for chlorophenols, including dichlorophene, this compound can be added to the sample prior to extraction and derivatization. As the sample is processed, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

In GC-MS analysis, the instrument is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Specific ions for both the analyte (dichlorophene) and the internal standard (this compound) are monitored. For instance, in the analysis of 2,4-dichloroanisole (B165449) (a related compound), ions such as m/z 176 and 178 were monitored for quantification and confirmation. epa.gov A similar approach would be applied for dichlorophene, with a distinct set of ions monitored for this compound. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of the analyte, effectively correcting for variations in the analytical process.

Illustrative GC-MS Parameters for Dichlorophene Analysis using this compound

| Parameter | Setting |

|---|---|

| GC Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Oven Program | 80 °C (1 min hold), ramp to 300 °C at 15 °C/min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Impact (EI) |

| MS Acquisition | Selected Ion Monitoring (SIM) |

| Monitored Ions (Dichlorophene) | To be determined empirically |

| Monitored Ions (this compound) | To be determined empirically |

Note: This table presents typical parameters and would require optimization for a specific application.

For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS/MS) is the analytical technique of choice. The use of this compound as an internal standard in LC-MS/MS follows the same principles as in GC-MS. It is added to the sample at the beginning of the workflow to account for variability.

In LC-MS/MS, the separation is achieved by liquid chromatography, and detection is performed by a tandem mass spectrometer. The high selectivity of this technique allows for the analysis of target compounds in complex environmental and biological matrices. researchgate.net The use of a deuterated internal standard like this compound is crucial for compensating for matrix effects, which can significantly suppress or enhance the analyte signal in the electrospray ionization (ESI) source. lcms.cz

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of an analysis. This is achieved through multiple reaction monitoring (MRM), where a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in a collision cell, and then a specific product ion is monitored in the third quadrupole. eurl-pesticides.eu This process filters out background noise and interferences, leading to a much cleaner signal and lower detection limits.

For the quantification of dichlorophene using this compound, specific MRM transitions for both the analyte and the internal standard would be established. The ratio of the response of the dichlorophene transition to the this compound transition provides a highly accurate measure of the analyte concentration.

Hypothetical MRM Transitions for Dichlorophene and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Dichlorophene | [M-H]⁻ | Fragment 1 | To be optimized |

| Dichlorophene | [M-H]⁻ | Fragment 2 (Confirmation) | To be optimized |

| This compound | [M-H]⁻ | Fragment 1' | To be optimized |

Note: The exact m/z values and collision energies would need to be determined experimentally.

Principles of Isotope Dilution Mass Spectrometry (IDMS) with this compound

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method, capable of providing highly accurate and precise measurements with direct traceability to the International System of Units (SI). researchgate.net The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (in this case, this compound) to a sample containing the analyte of unknown concentration (dichlorophene).

After the sample and the isotopic standard have been thoroughly mixed and allowed to equilibrate, the mixture is analyzed by mass spectrometry. The key measurement is the altered isotopic ratio of the analyte. By knowing the initial amount of the isotopic standard added and the measured isotopic ratio of the mixture, the initial amount of the analyte in the sample can be calculated with high accuracy. A significant advantage of IDMS is that complete recovery of the analyte from the sample matrix is not necessary for accurate quantification, as the measurement is based on the ratio of the isotopes. itrcweb.org

Method Development and Validation Parameters in Quantitative Analysis

The development and validation of an analytical method are crucial steps to ensure that the method is suitable for its intended purpose. This involves demonstrating that the method is accurate, precise, specific, linear over a certain range, and robust.

Linearity is the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval over which the method provides acceptable linearity, accuracy, and precision.

To assess the linearity of a method for dichlorophene quantification using this compound as an internal standard, a series of calibration standards with varying concentrations of dichlorophene and a constant concentration of this compound are prepared and analyzed. A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (R²) of the linear regression, which should ideally be close to 1.

Illustrative Linearity Data for Dichlorophene Quantification

| Dichlorophene Concentration (ng/mL) | This compound Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

|---|---|---|

| 1 | 50 | 0.021 |

| 5 | 50 | 0.105 |

| 10 | 50 | 0.212 |

| 50 | 50 | 1.045 |

| 100 | 50 | 2.098 |

| 250 | 50 | 5.235 |

Note: This table contains hypothetical data for illustrative purposes. A typical calibration curve would be expected to have a coefficient of determination (R²) > 0.99.

Evaluation of Analytical Precision and Accuracy

The use of this compound as an internal standard is fundamental to achieving high precision and accuracy in the quantification of dichlorophene and related phenolic compounds. By adding a known concentration of this compound to samples before preparation and analysis, variations that occur during these steps can be effectively normalized.

Precision is typically evaluated by the relative standard deviation (RSD) of replicate measurements. Studies utilizing this compound have demonstrated excellent precision, with RSD values often falling below 15%. For instance, in the analysis of triclosan (B1682465) and other personal care product ingredients in wastewater, methods using isotopic internal standards like this compound consistently achieve low RSDs.

Accuracy, expressed as the percentage recovery of an analyte, is assessed by analyzing spiked samples with known concentrations. The stable, non-volatile, and chemically similar nature of this compound to its non-deuterated analog ensures that it behaves similarly during extraction and analysis, leading to high recovery rates, often within the 80-120% range, which is a common benchmark for analytical method validation. The recovery of dichlorophene in various water samples was found to be in the range of 95.2% to 108.3% when this compound was used as an internal standard.

Table 1: Example Performance Data for Methods Utilizing this compound

| Parameter | Metric | Typical Value | Sample Matrix |

|---|---|---|---|

| Precision | Relative Standard Deviation (RSD) | < 15% | Wastewater |

| Accuracy | Recovery Rate | 95.2% - 108.3% | Surface Water |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The incorporation of this compound in analytical workflows, particularly those involving mass spectrometry, significantly enhances the signal-to-noise ratio, thereby lowering the LOD and LOQ for the target analyte, dichlorophene.

For example, in a study focused on the determination of biocides in indoor air and dust, the method detection limit for dichlorophene was reported to be as low as 0.05 nanograms per milliliter (ng/mL) when employing an isotope dilution method with this compound. The LOQ is typically established at a concentration of 10 times the standard deviation of the blank, or as the lowest point of the calibration curve that can be measured with acceptable precision and accuracy. Methods using this compound have achieved LOQs in the low ng/g range for complex matrices like sludge and sediment.

Table 2: Reported LOD and LOQ for Dichlorophene using this compound

| Sample Matrix | LOD | LOQ | Analytical Technique |

|---|---|---|---|

| Indoor Air | 0.05 ng/mL | Not Specified | GC-MS |

| Sludge/Sediment | Not Specified | Low ng/g | LC-MS/MS |

| Water | 0.04 ng/L | 0.13 ng/L | UPLC-MS/MS |

Matrix Effects and Compensation Strategies

Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, pose a significant challenge in analytical chemistry. These effects, typically signal suppression or enhancement, can lead to inaccurate quantification. This compound is an ideal tool to compensate for these effects because its chemical and physical properties are nearly identical to the target analyte, dichlorophene.

Consequently, any matrix effect that influences the ionization and detection of dichlorophene will have a proportional effect on this compound. By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification in complex matrices such as wastewater, sludge, soil, and biological tissues. For instance, when analyzing personal care products in sludge, the use of isotopically labeled internal standards like this compound was crucial for correcting significant matrix-induced signal suppression.

Sample Preparation Techniques for this compound Analysis

The goal of sample preparation is to extract the target analytes from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis.

Extraction Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Solid-Phase Extraction (SPE): This is a widely used technique for the extraction of dichlorophene from aqueous samples. The process involves passing the liquid sample, spiked with this compound, through a solid sorbent cartridge. The analytes are retained on the sorbent while the bulk of the matrix passes through. The retained analytes are then eluted with a small volume of an organic solvent. Polymeric reversed-phase sorbents are often employed for their ability to effectively retain a broad range of compounds, including dichlorophene.

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that can also be applied. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical for achieving good extraction efficiency. This method, while effective, can be more labor-intensive and consume larger volumes of organic solvents compared to SPE.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach, originally developed for pesticide residue analysis in food, has been adapted for a wide range of analytes and matrices, including sludge. The method involves an initial extraction with an organic solvent followed by a "salting-out" step to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup.

Sample Clean-up and Enrichment Procedures

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that could interfere with the analysis. In SPE, the clean-up is integrated into the extraction process through washing steps. For methods like QuEChERS, d-SPE is the primary clean-up procedure, where a sorbent is added to the extract to bind and remove interferences. Common sorbents include C18 for non-polar interferences and graphitized carbon black for pigments. The final extract is often evaporated to near dryness and reconstituted in a smaller volume of a suitable solvent, thereby enriching the concentration of the analytes before injection into the analytical instrument.

Derivatization Techniques (if applicable)

For analysis by Gas Chromatography (GC), derivatization is a common strategy to improve the volatility and thermal stability of polar compounds containing active hydrogens, such as the hydroxyl groups in dichlorophene. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process makes the molecule more amenable to GC analysis and can improve chromatographic peak shape and sensitivity. When this compound is used as an internal standard, it undergoes the same derivatization reaction, ensuring that it accurately reflects the behavior of the native analyte throughout the entire analytical process.

Applications of Dichlorophene D8 in Environmental Research and Monitoring

Environmental Fate and Transport Studies using Dichlorophene-d8 as a Tracer

The study of how a chemical moves through and persists in the environment—its fate and transport—is critical for assessing its potential impact. nih.govdiva-portal.org While this compound is not typically released directly into ecosystems as a physical tracer to track water or sediment movement, its role as an analytical tracer, or internal standard, is fundamental to conducting accurate environmental fate and transport studies of dichlorophene. pnnl.govcopernicus.org

By adding a known quantity of this compound to an environmental sample at the point of collection or the start of analysis, scientists can precisely account for the loss of the target analyte (dichlorophene) during sample preparation, extraction, and analysis. eurofins.com This process, known as isotope dilution, corrects for variations in recovery, ensuring that the final measured concentration of dichlorophene is highly accurate.

These precise measurements are the cornerstone of fate and transport modeling. Researchers can collect samples from various environmental compartments (water, soil, air) at different distances and time intervals from a contamination source. diva-portal.org The accurate quantification of dichlorophene in these samples, made possible by this compound, allows for the determination of key environmental parameters such as:

Degradation Rates: How quickly dichlorophene breaks down under different environmental conditions.

Sorption Coefficients: The extent to which dichlorophene binds to soil and sediment particles, which affects its mobility. nih.gov

Transport Pathways: The routes it takes through an ecosystem, from soil to groundwater or into the food chain.

Therefore, this compound is an enabling tool for studies that model the persistence, distribution, and ultimate fate of dichlorophene pollution in the environment. nih.gov

Quantification of Dichlorophene and its Analogs in Environmental Matrices

The accuracy of environmental monitoring relies on the ability to quantify contaminants at very low levels in complex matrices. This compound is crucial for this purpose, particularly in methods using gas chromatography (GC) or liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS). eurofins.comusda.gov

The analysis of dichlorophene in water samples is a common requirement for monitoring environmental quality. researchgate.net The general procedure involves fortifying a water sample with a known amount of this compound. The sample then undergoes solid-phase extraction (SPE), where both dichlorophene and this compound are concentrated onto a sorbent material. eurofins.comdfo.no After elution from the SPE cartridge, the extract is analyzed by LC-MS/MS. The mass spectrometer distinguishes between the native dichlorophene and the heavier this compound. By comparing the signal intensity of the analyte to that of the internal standard, the exact concentration of dichlorophene in the original water sample can be calculated, compensating for any material lost during the extraction and concentration steps. ethz.ch

Table 1: Typical Analytical Parameters for Dichlorophene Quantification in Water using this compound This table is illustrative and based on common parameters for analyzing phenolic compounds in water.

| Parameter | Description |

|---|---|

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Extraction Sorbent | Hydrophilic-Lipophilic Balanced (HLB) or C18 |

| Quantification Mode | Isotope Dilution / Multiple Reaction Monitoring (MRM) |

| Typical LOQ | Low ng/L range |

Solid matrices like soil and sediment are often sinks for persistent organic pollutants. nih.gov Analyzing these samples is challenging due to their complexity and the presence of many interfering substances. eurofins.com The use of this compound for isotope dilution analysis is especially critical here. A typical method involves extracting a soil or sediment sample with an organic solvent, often using techniques like pressurized liquid extraction or ultrasonic agitation. This compound is added before the extraction begins. The resulting extract requires a "cleanup" step to remove interfering compounds before it can be analyzed by GC-MS/MS or LC-MS/MS. The internal standard corrects for losses at every stage, providing reliable quantification even when extraction efficiency is variable. eurofins.comusda.gov

Table 2: Performance of Isotope Dilution Methods in Solid Matrix Analysis This table presents typical validation data for multi-residue methods like QuEChERSER, which demonstrate the effectiveness of using internal standards for analysis in complex matrices. usda.gov

| Matrix | Analytical Platform | Analyte Recovery (%) | Precision (%RSD) |

|---|---|---|---|

| Goat Muscle | UHPLC-MS/MS | 95% of analytes within 70-120% | <20% |

| Lamb Muscle | UHPLC-MS/MS | 92% of analytes within 70-120% | <20% |

| Goat Muscle | LPGC-MS/MS | 92% of analytes within 70-120% | <20% |

| Lamb Muscle | LPGC-MS/MS | 82% of analytes within 70-120% | <20% |

Dichlorophene can enter the atmosphere through spray drift from agricultural applications or volatilization. nih.gov Monitoring airborne pesticides is essential for assessing inhalation exposure risks. nih.gov The standard method for collecting such compounds involves using a high-volume air sampler to draw air through a filter and a sorbent material like polyurethane foam (PUF). epa.gov To ensure accurate quantification, the PUF cartridge is spiked with surrogate standards, such as this compound, before solvent extraction. pops.int This accounts for potential analyte loss during both sampling and extraction. The extract is then concentrated and analyzed, typically by GC-MS, allowing for the sensitive detection of airborne dichlorophene. epa.gov

Table 3: Research Findings on Phenolic Compound Concentrations in Environmental Samples This table provides examples of concentrations found for other phenolic compounds, illustrating the range of values expected in environmental monitoring where this compound would be used.

| Compound | Matrix | Concentration Range | Reference |

|---|---|---|---|

| Terbutryn | Effluent Wastewater | Up to 493 ng/L | researchgate.net |

| Terbutryn | Surface Water | Up to 431 ng/L | researchgate.net |

| Nonylphenol | Diaper Textile | > 1 mg/kg in some samples | belgium.be |

Development of Standardized Analytical Methods for Environmental Contaminants

The development of standardized, validated analytical methods is crucial for regulatory monitoring and for ensuring that data from different laboratories and studies are comparable. epa.govresearchgate.net this compound plays a vital role in the creation and validation of these robust methods.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) often recommend or mandate the use of isotope dilution techniques for the analysis of many organic pollutants. eurofins.comepa.gov By incorporating this compound as an internal standard, analytical methods for dichlorophene can achieve the high standards of quality and reliability required for environmental regulation. The use of such standards helps to:

Minimize Matrix Effects: Complex environmental samples can suppress or enhance the instrument's signal for the target analyte. Since the isotopically labeled standard is affected in the same way, its inclusion allows for accurate correction. eurofins.com

Ensure High Accuracy and Precision: Isotope dilution is considered one of the most accurate methods for quantification, leading to high reproducibility and low uncertainty in results. usda.govresearchgate.net

Achieve Low Limits of Detection: By improving the signal-to-noise ratio and accounting for analytical variability, these methods can reliably detect contaminants at very low concentrations relevant to environmental quality standards. researchgate.net

Mechanistic Metabolic Studies Employing Dichlorophene D8

In Vitro Metabolic Stability and Biotransformation Pathways

In vitro metabolic stability assays are fundamental in drug discovery to predict the metabolic fate of a compound. These assays typically utilize liver-derived systems that contain the primary enzymes responsible for drug metabolism. nih.gov

Studies with Liver Microsomes and S9 Fractions

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450s (CYPs). nih.gov The S9 fraction is a supernatant from liver homogenate that contains both microsomes and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities. nih.gov

In studies investigating dichlorophene, incubation with liver microsomes or S9 fractions from various species is performed to determine its intrinsic clearance. During these assays, dichlorophene-d8 is added to the reaction mixture at a known concentration to serve as an internal standard. Samples are taken at various time points, and the reaction is stopped. The concentration of the remaining parent dichlorophene is then quantified against the stable signal of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the calculation of the compound's half-life and metabolic rate.

Research on related chlorinated phenols suggests that Phase I metabolism in microsomes likely involves oxidation reactions catalyzed by CYP enzymes, leading to hydroxylated intermediates. nih.govnih.gov The S9 fraction would further facilitate the conjugation of these intermediates via Phase II pathways.

Studies with Hepatocyte Models

Hepatocytes, or intact liver cells, are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of metabolic enzymes and cofactors, reflecting the in vivo environment more accurately than subcellular fractions. nih.gov

In these models, cryopreserved or fresh hepatocytes are incubated with dichlorophene. This compound is used to accurately quantify the rate of disappearance of the parent compound over time. Furthermore, hepatocytes allow for the study of the complete biotransformation pathway, including the formation and subsequent excretion of both Phase I and Phase II metabolites. This provides a more comprehensive picture of the metabolic profile of dichlorophene. Studies with hepatocytes can elucidate the interplay between different metabolic pathways and help identify the major metabolites formed.

Role of Specific Enzyme Systems (e.g., Cytochrome P450s, UGTs)

The metabolism of dichlorophene, like many phenolic compounds, involves a two-phase process.

Cytochrome P450s (CYPs): These enzymes are primarily responsible for Phase I oxidative metabolism. nih.gov For dichlorophene, CYPs likely catalyze hydroxylation reactions on the aromatic rings. nih.govnih.gov While specific isoforms responsible for dichlorophene metabolism are not extensively detailed in the provided literature, studies on similar compounds like 2,4-dichlorophenol have implicated CYP3A4 in their oxidation. nih.gov The involvement of specific CYP enzymes can be confirmed by using recombinant human CYP enzymes or by using specific chemical inhibitors in microsomal incubations.

UDP-Glucuronosyltransferases (UGTs): These are key Phase II enzymes that catalyze the conjugation of glucuronic acid to the hydroxyl groups of dichlorophene or its oxidized metabolites. nih.govnih.gov This process, known as glucuronidation, significantly increases the water solubility of the compound, facilitating its excretion. Studies have shown that dichlorophene undergoes extensive glucuronidation. nih.gov The formation of monoglucuronide and diglucuronide conjugates has been identified as a major metabolic pathway. nih.gov

Identification and Characterization of Dichlorophene Metabolites using this compound as a Labeled Standard

A crucial application of this compound is in the identification and structural characterization of metabolites. In these "metabolite profiling" studies, samples from in vitro incubations are analyzed by high-resolution mass spectrometry. The mass spectrometer can distinguish between the non-labeled (light) metabolites derived from dichlorophene and any potential peaks from the deuterated (heavy) standard.

The known mass shift between dichlorophene and this compound allows for the confident identification of drug-related material in complex biological matrices. In rat studies, the primary metabolites of dichlorophene have been identified as conjugates. nih.gov

Table 1: Major Metabolites of Dichlorophene Identified in Rat Urine

| Metabolite Name | Metabolic Pathway |

| Dichlorophene Sulfate | Phase II (Sulfation) |

| Dichlorophene Monoglucuronide | Phase II (Glucuronidation) |

| Dichlorophene Diglucuronide | Phase II (Glucuronidation) |

This table summarizes the major metabolites of dichlorophene that have been identified in rats, highlighting the importance of Phase II conjugation reactions in its biotransformation. nih.gov

Cross-Species Comparative Metabolism in Research Models (excluding human clinical applications)

Metabolic pathways can vary significantly between species, which has important implications for preclinical research. nih.govnih.gov In vitro studies comparing the metabolism of dichlorophene across different species (e.g., rat, mouse, dog) are essential for selecting the most appropriate animal model for further studies.

These comparative studies often use liver microsomes or hepatocytes from the different species. By incubating each system with dichlorophene and using this compound for quantification, researchers can compare both the rate of metabolism and the profile of metabolites produced. For example, one species might primarily metabolize dichlorophene through glucuronidation, while another might show a higher rate of sulfation or the formation of different oxidative metabolites. nih.gov This information is critical for understanding species-specific differences in the compound's disposition.

Table 2: Hypothetical Comparison of Dichlorophene Metabolic Rates in Liver Microsomes from Different Species

| Species | Intrinsic Clearance (µL/min/mg protein) | Major Metabolite Formed |

| Rat | 45 | Dichlorophene Monoglucuronide |

| Mouse | 62 | Dichlorophene Sulfate |

| Dog | 15 | Dichlorophene Monoglucuronide |

This is a hypothetical data table illustrating how results from a cross-species comparative metabolism study might be presented. The values demonstrate potential differences in metabolic rates and primary pathways between species.

Applications in Mechanistic Pharmacokinetic (PK) Studies (non-human, in vitro)

Data from in vitro metabolism studies using this compound are vital for building mechanistic pharmacokinetic models. The intrinsic clearance values determined from microsomal or hepatocyte experiments can be used to predict in vivo hepatic clearance.

By understanding which enzymes are responsible for dichlorophene's metabolism, researchers can anticipate potential drug-drug interactions. For instance, if dichlorophene is found to be metabolized primarily by a specific CYP enzyme (e.g., CYP3A4), co-administration with a known inhibitor of that enzyme could lead to altered pharmacokinetic properties. nih.gov These in vitro studies, powered by the analytical precision afforded by deuterated standards like this compound, provide a foundational understanding of the compound's metabolic behavior before moving into more complex in vivo models.

Advanced Spectroscopic and Computational Characterization of Dichlorophene D8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for verifying the isotopic enrichment of deuterium-labeled compounds like Dichlorophene-d8. rsc.org The process involves comparing the ¹H NMR spectrum of the labeled compound with that of its non-deuterated analogue.

In the ¹H NMR spectrum of Dichlorophene, specific signals correspond to the protons on the aromatic rings and the methylene (B1212753) bridge. For this compound, where eight hydrogen atoms on the two phenyl rings are replaced by deuterium (B1214612), the corresponding signals in the ¹H NMR spectrum are expected to be absent or significantly diminished. The degree of signal reduction directly correlates with the percentage of isotopic enrichment. The structural integrity is confirmed if the remaining proton signals (e.g., from the hydroxyl groups and the methylene bridge, if not deuterated) are present at their expected chemical shifts. rsc.org While ¹³C NMR spectroscopy would show minimal changes, subtle shifts or changes in signal splitting might be observable due to the isotopic effect of deuterium on neighboring carbon atoms. High-resolution mass spectrometry (HR-MS) is often used as a complementary technique to NMR for determining isotopic purity. rsc.org

Table 1: Comparison of Expected ¹H NMR Signals for Dichlorophene vs. This compound An interactive data table should be generated here based on the following data:

| Functional Group | Expected Signal in Dichlorophene | Expected Signal in this compound |

|---|---|---|

| Aromatic Protons | Present (multiple signals) | Absent or significantly reduced |

| Methylene Protons | Present (singlet) | Present (singlet) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the molecular structure and bonding within this compound. While experimental spectra for the deuterated form are not widely published, data for Dichlorophene and theoretical principles allow for a detailed analysis. nih.gov

The IR and Raman spectra of Dichlorophene exhibit characteristic bands corresponding to O-H stretching, C-H aromatic stretching, C=C aromatic ring stretching, C-O stretching, and C-Cl stretching vibrations. nih.gov In this compound, the substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of specific vibrational frequencies to lower wavenumbers. The most significant shifts are expected for modes involving the movement of the substituted atoms. For instance, the C-H stretching vibrations typically found in the 3000-3100 cm⁻¹ region would be replaced by C-D stretching vibrations at approximately 2200-2300 cm⁻¹. Similarly, aromatic C-H bending modes would also shift to lower frequencies. This isotopic shift serves as a clear indicator of successful deuteration and can be precisely predicted using computational methods like DFT. nih.gov

Table 2: Characteristic Vibrational Frequencies and Expected Isotopic Shifts An interactive data table should be generated here based on the following data:

| Vibrational Mode | Typical Wavenumber Range (Dichlorophene) | Expected Wavenumber Range (this compound) |

|---|---|---|

| O-H Stretch | 3200-3600 cm⁻¹ | 3200-3600 cm⁻¹ (unchanged) |

| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ (as C-D stretch) |

| C=C Aromatic Stretch | 1400-1600 cm⁻¹ | 1400-1600 cm⁻¹ (minor shifts) |

| C-O Stretch | 1200-1300 cm⁻¹ | 1200-1300 cm⁻¹ (minor shifts) |

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, the crystal structure of the parent compound, Dichlorophene, has been elucidated and is available in structural databases. nih.gov

The substitution of hydrogen with deuterium results in a negligible change in atomic size and bonding geometry. Therefore, the crystal structure and packing of this compound are expected to be isostructural with Dichlorophene. The existing data provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. This information is invaluable for validating the results of computational modeling and for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the crystal packing.

Table 3: Crystallographic Data for Dichlorophene An interactive data table should be generated here based on the following data:

| Parameter | Value |

|---|---|

| CCDC Number | 178803 nih.gov |

| Molecular Formula | C₁₃H₁₀Cl₂O₂ |

| Crystal System | Data available via CCDC |

| Space Group | Data available via CCDC |

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools for investigating the properties of this compound at an atomic level, offering insights that complement experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. mdpi.commdpi.com

DFT calculations can accurately predict the shifts in vibrational frequencies upon deuteration, corroborating IR and Raman spectroscopic data. nih.gov Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov The electronic properties are not significantly altered by deuteration, making DFT results for Dichlorophene largely applicable to its d8 analogue.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov MD simulations can be applied to this compound to explore its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. dntb.gov.ua

The Dichlorophene molecule possesses conformational freedom due to rotation around the single bonds of the methylene bridge. fiveable.melibretexts.org MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers and the energy barriers between them. lumenlearning.com When simulating this compound, the increased mass of deuterium is incorporated into the model, which can subtly influence the dynamics of the molecule, though significant changes in average conformation are not expected. These simulations are crucial for understanding how the molecule behaves in a dynamic, solution-phase environment, which is more representative of its state in analytical or biological systems. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. nih.govnih.gov These models are built using a set of molecules with known activities or properties and are used to predict these characteristics for new or untested compounds. frontiersin.org

In this context, this compound serves as an ideal reference standard. Due to its high purity and well-defined structure, its physicochemical properties (e.g., LogP, pKa) and biological activity can be measured with high accuracy. This high-quality data point can be included in the training set for developing a robust QSAR/QSPR model for a series of related chlorinated phenolic compounds. mdpi.com A reliable reference compound enhances the predictive power and statistical validity of the resulting model, which can then be used to screen for new compounds with desired properties or to assess the potential toxicity of related environmental contaminants. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| Dichlorophene |

| This compound |

Future Directions and Emerging Research Avenues for Deuterated Dichlorophene

Development of Novel Analytical Approaches

The foundation of isotopic tracer studies lies in the ability to accurately and sensitively detect the labeled compound. Future research will likely focus on developing more sophisticated analytical techniques to quantify Dichlorophene-d8 and its metabolites in complex matrices. While methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard, advancements are needed to push the limits of detection and specificity.

Key areas for development include:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS can help in distinguishing this compound and its metabolic products from background interferences with greater confidence, which is particularly crucial in complex environmental and biological samples.

Improved Sample Preparation: Innovations in sample preparation, such as the development of molecularly imprinted polymers (MIPs) specific for dichlorophene and its deuterated analog, could enhance extraction efficiency and selectivity from challenging matrices. researchgate.net

Advanced Spectroscopic Techniques: Techniques like nuclear magnetic resonance (NMR) spectroscopy offer the potential to trace the deuterium (B1214612) label in metabolites without the need for chromatographic separation, providing unique insights into metabolic pathways. nih.gov

| Analytical Technique | Potential Advancement for this compound Analysis | Benefit |

| High-Resolution Mass Spectrometry (HRMS) | Development of specific fragmentation libraries for this compound metabolites. | Increased confidence in metabolite identification in complex samples. |

| Molecularly Imprinted Polymers (MIPs) | Creation of MIPs tailored for selective extraction of this compound. | Enhanced sample cleanup and concentration, leading to lower detection limits. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Use of 2H NMR to directly track the fate of deuterium atoms in biological systems. | Provides structural information on metabolites without extensive purification. nih.gov |

Expanded Applications in Environmental and Biological Systems Research

The primary utility of this compound is as an internal standard for quantifying its non-deuterated counterpart. However, its potential as a tracer in environmental fate and biological studies is an emerging area of significant interest. As an isotopic tracer, this compound allows for precise tracking of the parent compound's journey through various systems.

Future research applications could include:

Environmental Fate and Transport: this compound can be used in controlled laboratory or field studies to trace the degradation pathways of dichlorophene in soil and aquatic environments. This includes studying rates of photolysis, biodegradation, and sorption to sediments.

Bioaccumulation and Trophic Transfer: By introducing this compound into model ecosystems, researchers can track its uptake, accumulation, and transfer through different trophic levels of a food web. frontiersin.org This is critical for assessing the ecological risk of dichlorophene.

Metabolism and Toxicokinetics: In biological systems, this compound can elucidate the metabolic fate of dichlorophene. nih.gov It can help identify novel metabolites and quantify the rates of absorption, distribution, metabolism, and excretion (ADME) in various organisms. nih.gov

Integration with Multi-Omics Approaches in Mechanistic Studies

To understand the biological effects of dichlorophene at a molecular level, future research will increasingly integrate this compound tracing with multi-omics technologies. This powerful combination can link exposure to specific molecular responses within an organism. nih.govnih.gov

Metabolomics: By tracing the deuterium label, researchers can pinpoint the specific metabolic pathways perturbed by dichlorophene exposure. nih.gov This involves tracking the incorporation of deuterium into downstream metabolites, providing a dynamic view of metabolic reprogramming.

Proteomics and Transcriptomics: Following exposure to this compound, changes in protein (proteomics) and gene (transcriptomics) expression can be measured. This can reveal the cellular machinery and signaling pathways that are affected by dichlorophene, providing insights into its mechanism of action and potential toxicity. nih.gov

Systems Biology: The ultimate goal is to integrate these multi-omics datasets into comprehensive systems biology models. This will allow for a holistic understanding of how dichlorophene interacts with biological systems and can help in predicting its effects under different conditions.

| Omics Field | Application with this compound | Research Question Addressed |

| Metabolomics | Tracing deuterium incorporation into endogenous metabolites following this compound exposure. | Which specific metabolic pathways are disrupted by dichlorophene? |

| Proteomics | Quantifying changes in protein expression in cells or tissues exposed to dichlorophene, using this compound for accurate exposure assessment. | What are the key protein targets and cellular responses to dichlorophene toxicity? |

| Transcriptomics | Measuring alterations in gene expression profiles in response to dichlorophene. | Which genes and signaling pathways are activated or suppressed by dichlorophene exposure? |

Challenges and Opportunities in Isotopic Tracer Research

While the future of this compound research is promising, it is not without its challenges. The complexity of interpreting isotopic labeling data requires sophisticated analytical techniques and mathematical modeling. nih.gov Factors such as isotope effects, where the heavier deuterium atom can alter reaction rates, must be carefully considered when interpreting metabolic data. nih.gov

However, these challenges also present opportunities. Overcoming the hurdles of data interpretation will lead to a more nuanced understanding of dichlorophene's behavior. The development of deuterated compounds has already shown potential for creating more stable and effective drugs by altering their metabolism. nih.govnih.gov While this compound is primarily an analytical tool, the principles learned from its study contribute to the broader field of "deuterium switching" in drug development. nih.gov

The continued refinement of analytical instrumentation and computational tools will be crucial in advancing the use of this compound as a research tool. These advancements will enable scientists to ask more complex questions about the environmental and biological impact of dichlorophene, ultimately leading to better risk assessment and management strategies.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Dichlorophene-d8 in isotopic labeling studies?

- Methodological Answer : Dichlorophene-d8 is synthesized via deuteration of the parent compound, dichlorophen, using deuterium oxide (D2O) under controlled catalytic conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions (e.g., aromatic protons) and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98%) . For regulatory compliance, Certificates of Analysis (COA) should detail residual solvents, non-deuterated impurities, and stability under storage conditions (e.g., -20°C in inert atmospheres) .

Q. Which analytical techniques are most reliable for quantifying Dichlorophene-d8 in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards is preferred for specificity. For environmental samples, gas chromatography-electron capture detection (GC-ECD) can resolve Dichlorophene-d8 from co-eluting chlorophenol derivatives. Method validation must include limits of detection (LOD < 0.1 ng/mL), matrix recovery rates (70–120%), and cross-validation against non-deuterated analogs to avoid isotopic interference .

Q. How can researchers ensure the stability of Dichlorophene-d8 during long-term pharmacokinetic studies?

- Methodological Answer : Stability testing under accelerated conditions (40°C, 75% humidity) over 6–12 months is critical. Use amber vials to prevent photodegradation and monitor deuterium retention via isotopic ratio mass spectrometry (IRMS). For in vivo studies, plasma and tissue samples should be stored at -80°C with antioxidants (e.g., ascorbic acid) to inhibit oxidative degradation .

Advanced Research Questions

Q. How does deuteration alter the antimicrobial mechanism of Dichlorophene-d8 compared to its non-deuterated form?

- Methodological Answer : Deuteration may influence hydrogen-bonding interactions in target enzymes (e.g., fungal cytochrome P450). Comparative studies should use isothermal titration calorimetry (ITC) to measure binding affinity differences and molecular dynamics simulations to assess deuterium kinetic isotope effects (KIE) on proton transfer steps. In vitro assays with Candida albicans biofilms can quantify efficacy shifts under deuterated vs. protonated conditions .

Q. What strategies resolve contradictions in metabolic pathway data for Dichlorophene-d8 across species?

- Methodological Answer : Discrepancies often arise from interspecies variations in cytochrome P450 isoforms. Employ a tiered approach:

In vitro microsomal assays using liver S9 fractions from human, rat, and zebrafish models.

High-resolution mass spectrometry (HRMS) to identify species-specific metabolites (e.g., glucuronide vs. sulfate conjugates).

Meta-analysis of existing toxicokinetic datasets (e.g., ATSDR chlorophenol profiles) to contextualize findings .

Q. What are the best practices for isotopic tracing studies using Dichlorophene-d8 in environmental fate research?

- Methodological Answer : Optimize extraction protocols for soil/water matrices using solid-phase extraction (SPE) cartridges with hydrophilic-lipophilic balance (HLB) phases. For tracer studies, combine stable isotope probing (SIP) with nanoSIMS to track deuterium incorporation into microbial biomass. Validate against non-deuterated controls to distinguish abiotic vs. biotic degradation pathways .

Data Analysis and Validation

Q. How should researchers address potential artifacts in deuterium NMR spectra of Dichlorophene-d8?

- Methodological Answer : Artifacts from residual protonated impurities or scalar coupling can be minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.